Excited-State Redox Potential: A +0.5 V Advantage Over Ru(bpy)₃²⁺
[Ru(bpz)₃]²⁺ exhibits an excited-state redox potential of +1.45 V vs SCE, which is approximately +0.5 V more positive than the corresponding potentials observed for [Ru(bpy)₃]²⁺ [1][2]. This potential shift is attributed to the electron-deficient nature of the bipyrazine ligands, which stabilizes the metal-centered reduction and renders the excited state a far more potent oxidant [3]. In practical terms, this enables [Ru(bpz)₃]²⁺ to drive oxidative transformations that are thermodynamically inaccessible with [Ru(bpy)₃]²⁺, as demonstrated in radical cation Diels–Alder cycloadditions where [Ru(bpy)₃]²⁺ fails to initiate reactivity [3].
| Evidence Dimension | Excited-state redox potential (E₁/₂(*II/I)) |
|---|---|
| Target Compound Data | +1.45 V vs SCE |
| Comparator Or Baseline | [Ru(bpy)₃]²⁺: ~+0.95 V vs SCE |
| Quantified Difference | Approximately +0.5 V more positive |
| Conditions | Cyclic voltammetry; acetonitrile solution |
Why This Matters
This ~0.5 V enhancement directly expands the substrate scope for oxidative photoredox catalysis, enabling reactions that require a higher thermodynamic driving force.
- [1] Schultz, D. M.; Sawicki, J. W.; Yoon, T. P. An improved procedure for the preparation of Ru(bpz)₃(PF₆)₂ via a high-yielding synthesis of 2,2′-bipyrazine. Beilstein J. Org. Chem. 2015, 11, 61–65. View Source
- [2] González-Velasco, J.; Rubinstein, I.; Bard, A. J. Electrogenerated chemiluminescence. 42. Electrochemistry and electrogenerated chemiluminescence of the tris(2,2′-bipyrazine)ruthenium(II) system. Inorg. Chem. 1983, 22 (5), 822–825. View Source
- [3] Luminescence quenching of the tris(2,2′-bipyrazine)ruthenium(II) cation and its monoprotonated complex. Scite.ai abstract. (Citing: E₁/₂(*II/I) = +1.45 V vs SCE). View Source
